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molecular formula C12H12N2O2 B8380285 2-(1-methylcyclopropyl)-5-nitro-1H-indole

2-(1-methylcyclopropyl)-5-nitro-1H-indole

Cat. No. B8380285
M. Wt: 216.24 g/mol
InChI Key: DOXSXFHSMYPMEE-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of 2-(1-methylcyclopropyl)-5-nitro-1H-indole (0.70 g, 3.2 mmol) in EtOH (20 mL) was added Raney Nickel (100 mg) under nitrogen atmosphere. The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst was filtered off through a celite pad and the filtrate was evaporated under vacuum. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=5/1) to afford 2-(1-methyl-cyclopropyl)-1H-indol-5-ylamine (170 mg, 28%). 1H NMR (400 MHz, CDCl3) δ 7.65 (brs, 1H), 7.08 (d, J=8.4 Hz, 1H), 6.82 (s, 1H), 6.57 (d, J=8.4 Hz, 1H), 6.14 (s, 1H), 3.45 (brs, 2H), 1.47 (s, 3H), 0.82-0.78 (m, 2H), 0.68-0.63 (m, 2H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5]2[NH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][CH:8]=3)[CH2:4][CH2:3]1>CCO.[Ni]>[CH3:1][C:2]1([C:5]2[NH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][C:10]([NH2:14])=[CH:9][CH:8]=3)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CC1(CC1)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CC1)C=1NC2=CC=C(C=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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